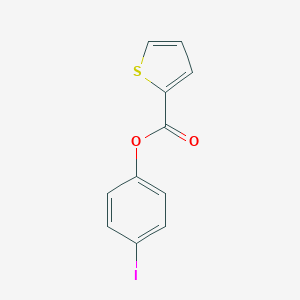

4-Iodophenyl thiophene-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7IO2S |

|---|---|

Molecular Weight |

330.14g/mol |

IUPAC Name |

(4-iodophenyl) thiophene-2-carboxylate |

InChI |

InChI=1S/C11H7IO2S/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H |

InChI Key |

QSKWIMPUOQZIBI-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)I |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)I |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Iodophenyl thiophene-2-carboxylate (B1233283) provides information about the chemical environment of the hydrogen atoms. In the thiophene (B33073) ring, the protons typically appear as multiplets in the aromatic region due to spin-spin coupling. The protons on the phenyl ring also resonate in this region, with their chemical shifts influenced by the electron-withdrawing iodine atom.

¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene-H | 7.10-7.90 | m |

Note: Specific peak assignments and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum for 4-Iodophenyl thiophene-2-carboxylate will show distinct signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the iodophenyl group. The carbon atom bonded to the iodine will have a characteristic chemical shift.

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~162 |

| Thiophene-C | 127-134 |

| Phenyl-C | 122-151 |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band is expected in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. masterorganicchemistry.com The presence of the thiophene and phenyl rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. iosrjournals.org The C-O stretching of the ester will appear in the 1000-1300 cm⁻¹ range. The C-S stretching vibration of the thiophene ring is typically observed in the 600-800 cm⁻¹ region. iosrjournals.org

Key IR Absorption Bands

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~1720 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O Stretch (Ester) | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Common fragmentation pathways for esters include the cleavage of the C-O bond, leading to the formation of an acylium ion and a phenoxy radical. libretexts.org The presence of the iodine atom would result in a characteristic isotopic pattern for fragments containing it.

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the calculated percentages for the proposed empirical formula to validate the molecular formula of this compound (C₁₁H₇IO₂S).

Elemental Composition of C₁₁H₇IO₂S

| Element | Calculated Percentage |

|---|---|

| Carbon (C) | 39.78% |

| Hydrogen (H) | 2.12% |

| Iodine (I) | 38.21% |

| Oxygen (O) | 9.63% |

Crystallographic Analysis and Solid State Characteristics

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Although specific experimental data for 4-Iodophenyl thiophene-2-carboxylate (B1233283) is not available, a hypothetical model based on similar compounds can be proposed.

Based on analyses of various aromatic esters and halogenated compounds, 4-Iodophenyl thiophene-2-carboxylate is likely to crystallize in a centrosymmetric space group within a low-symmetry crystal system, such as monoclinic or orthorhombic. These systems are common for organic molecules of this nature. A probable space group would be P2₁/c (monoclinic) or Pca2₁ (orthorhombic), which allows for efficient packing of molecules.

The unit cell is the fundamental repeating unit of a crystal. Its dimensions are described by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). For a monoclinic system, α and γ would be 90°, while β would have a value other than 90°. A representative set of hypothetical unit cell parameters for this compound is presented in Table 1.

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 14.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1425 |

Note: These values are illustrative and based on typical dimensions for similar organic molecules.

Key bond lengths and angles can be estimated from standard values for similar functional groups. Table 2 provides a selection of expected bond lengths and angles.

Table 2: Expected Bond Lengths and Angles for this compound

| Bond/Angle | Description | Expected Value |

|---|---|---|

| C-I | Carbon-Iodine bond in the phenyl ring | ~2.10 Å |

| C=O | Carbonyl carbon to oxygen double bond | ~1.21 Å |

| C-O | Carbonyl carbon to ester oxygen single bond | ~1.34 Å |

| O-C(phenyl) | Ester oxygen to phenyl carbon single bond | ~1.40 Å |

| C-S (thiophene) | Carbon-Sulfur bonds within the thiophene (B33073) ring | ~1.72 Å |

| C-C=O Angle | Angle around the carbonyl carbon | ~124° |

Note: These values are approximations based on standard bond lengths and angles in related organic molecules.

Supramolecular Architecture and Intermolecular Interactions

The solid-state packing of this compound molecules is governed by a variety of non-covalent interactions, which collectively determine the supramolecular architecture.

While this compound lacks strong hydrogen bond donors like N-H or O-H groups, it can participate in weaker C-H···O and C-H···S hydrogen bonds. The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor, and interactions with hydrogen atoms on the thiophene and phenyl rings of neighboring molecules are likely. Similarly, the sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor. These interactions, though individually weak, can collectively contribute to the stability of the crystal lattice.

Aromatic π-π stacking interactions are expected to play a significant role in the crystal packing of this compound. nih.govub.edu These interactions arise from the attractive forces between the electron clouds of the thiophene and phenyl rings of adjacent molecules. libretexts.orgwikipedia.org The presence of the electron-withdrawing iodine atom on the phenyl ring can influence the nature of these stacking interactions, potentially leading to offset or "slipped" stacking arrangements to optimize electrostatic interactions. ub.edu

Furthermore, the iodine atom can participate in halogen bonding, where it acts as an electrophilic region (a "σ-hole") and interacts with a nucleophilic atom, such as the carbonyl oxygen or the sulfur atom of a neighboring molecule. These directional interactions can provide additional stability and directionality to the crystal packing.

Comprehensive Crystal Packing Analysis

The solid-state arrangement, or crystal packing, of this compound is dictated by a variety of non-covalent intermolecular interactions. The molecule's structure, featuring a thiophene ring, an ester linkage, and an iodophenyl group, provides multiple sites for such interactions, which collectively determine the stability and properties of the crystalline form. Based on analogous structures found in crystallographic databases, the packing of this compound is likely governed by a combination of halogen bonds, hydrogen bonds, and π-interactions.

The iodine atom on the phenyl ring is a key participant in forming halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen, nitrogen, or sulfur atom. acs.org In the case of this compound, the iodine atom can form I⋯O interactions with the carbonyl or ester oxygen atoms of neighboring molecules. For instance, in the crystal structure of 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, a notable I⋯O halogen bond with a distance of 3.293 Å helps define the packing motif. researchgate.net Similarly, I⋯S or I⋯I interactions could be present, with I⋯I distances in related iodinated aromatic compounds ranging from 3.74 to 4.09 Å. nih.gov

Weak C—H⋯O and C—H⋯π hydrogen bonds are also expected to play a significant role. The hydrogen atoms on the aromatic rings can act as weak donors, forming bonds with the oxygen atoms of the carboxylate group on adjacent molecules. researchgate.net These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively provide substantial stabilization to the crystal structure.

The interplay of these varied interactions—stronger, directional halogen bonds and weaker, more diffuse π-stacking and C-H⋯O forces—would result in a complex and stable three-dimensional supramolecular architecture.

Table 1: Potential Intermolecular Interactions in the Crystal Packing of this compound

| Interaction Type | Potential Participating Groups | Typical Distance (Å) | Significance |

|---|---|---|---|

| Halogen Bond (I⋯O) | Iodine atom and Carbonyl/Ester Oxygen | 3.0 - 3.5 | Highly directional; significant contribution to packing motif. |

| Halogen Bond (I⋯I) | Iodine atoms on adjacent molecules | 3.7 - 4.1 | Contributes to the formation of layered or chain structures. |

| π-π Stacking | Thiophene and/or Phenyl Rings | 3.2 - 3.8 | Stabilizes the crystal lattice through delocalized electron interactions. |

| C—H⋯O Hydrogen Bond | Aromatic C-H and Carbonyl/Ester Oxygen | 2.2 - 2.8 (H⋯O) | Numerous weak interactions providing collective stabilization. |

| C—H⋯π Interaction | Aromatic C-H and π-system of an adjacent ring | ~2.5 - 2.9 (H⋯centroid) | Further stabilizes the packing arrangement. |

Polymorphism and Co-crystallization Studies (General academic point)

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.netresearchgate.net These different crystalline forms, known as polymorphs, have the same chemical composition but differ in their molecular packing arrangements or the conformation of the molecules in the crystal lattice. researchgate.net This structural difference can lead to significant variations in physicochemical properties such as melting point, solubility, dissolution rate, stability, and bioavailability, which are of paramount importance in the pharmaceutical industry. researchgate.netscispace.com The specific conditions of crystallization—including the choice of solvent, temperature, pressure, and rate of cooling—can influence which polymorphic form is obtained. researchgate.net Discovering and characterizing polymorphs is a critical step in drug development to ensure the selection of the most stable and effective form.

Co-crystallization is a technique within crystal engineering that brings together two or more different neutral molecules in a stoichiometric ratio within a single crystal lattice. nih.gov A co-crystal consists of an active pharmaceutical ingredient (API) and a "coformer," which is a benign molecule. nih.govacs.org Unlike salts, there is no significant proton transfer between the components. globalresearchonline.net The molecules are held together by non-covalent interactions, primarily hydrogen bonding, but also π-π stacking and van der Waals forces. nih.gov The primary goal of co-crystallization is to modify the physicochemical properties of the API. By selecting an appropriate coformer, it is possible to improve properties such as solubility, stability, and dissolution rate without altering the chemical nature of the drug molecule itself. acs.orgnih.gov Various methods are employed to prepare co-crystals, including solvent evaporation, slurry crystallization, and liquid-assisted grinding. nih.govijprajournal.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between accuracy and computational cost. For 4-Iodophenyl thiophene-2-carboxylate (B1233283), DFT calculations would be instrumental in determining its optimized geometry and a host of electronic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. researchgate.netresearcher.lifemdpi.com This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule with rotatable bonds, such as the ester linkage and the bond connecting the phenyl and thiophene (B33073) rings in 4-Iodophenyl thiophene-2-carboxylate, multiple conformations may exist.

Conformational analysis is therefore performed to identify the most stable conformer(s). researchgate.netrsc.orgnih.govnih.govacs.org This would involve systematically rotating the key dihedral angles—specifically the C(thiophene)-C(ester)-O-C(phenyl) and C(thiophene)-C(phenyl) angles—and performing a geometry optimization at each step to map out the potential energy surface. The results of such an analysis would reveal the global minimum energy conformation, which is the most likely structure of the molecule in the gas phase, as well as any other low-energy local minima that might be accessible. The stability of different conformers is influenced by a delicate balance of steric hindrance and electronic effects, such as conjugation between the aromatic rings. rsc.org

Electronic Structure Analysis

Once the optimized geometry is obtained, a deeper analysis of the electronic structure can be performed to understand the molecule's reactivity and electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.netwuxibiology.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, the HOMO would likely be distributed over the electron-rich thiophene and phenyl rings, while the LUMO might be localized more towards the electron-withdrawing carboxylate group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap generally suggests that the molecule is more easily excitable and more chemically reactive.

Illustrative Data Table for Frontier Molecular Orbitals

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) (eV) | Difference in energy between the LUMO and HOMO (ELUMO - EHOMO) |

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. scm.comacs.orgscielo.brresearchgate.netresearchgate.net Within the framework of DFT, these can be estimated from the energies of the frontier orbitals according to Koopmans' theorem, where IP ≈ -EHOMO and EA ≈ -ELUMO. A more accurate method involves calculating the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA).

Illustrative Data Table for Ionization Potential and Electron Affinity

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

Several global reactivity descriptors can be derived from the ionization potential and electron affinity, providing further insights into the molecule's chemical behavior. ias.ac.inscielo.brmdpi.comresearchgate.net

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ) : This is the negative of electronegativity and is related to the escaping tendency of electrons from a system.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

These parameters are valuable for predicting the reactivity of this compound in various chemical reactions.

Illustrative Data Table for Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | The negative of electronegativity, related to the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of the resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the excited states of molecules. wikipedia.orgmpg.deethernet.edu.etictp.itresearchgate.netresearchgate.net TD-DFT can predict the electronic absorption spectrum of a molecule, providing information about the energies of electronic transitions and their intensities (oscillator strengths). researchgate.netillinois.edunih.govcnr.it

For this compound, a TD-DFT calculation would yield the energies of the lowest-lying singlet excited states. The analysis of the molecular orbitals involved in these transitions would reveal their nature, for instance, whether they are π→π* or n→π* transitions. This information is crucial for understanding the photophysical properties of the molecule, such as its color and fluorescence behavior. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to validate the computational model.

Illustrative Data Table for TD-DFT Electronic Excitation Analysis

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | Calculated Energy | Calculated Wavelength | Calculated Strength | e.g., HOMO -> LUMO |

| S2 | Calculated Energy | Calculated Wavelength | Calculated Strength | e.g., HOMO-1 -> LUMO |

| S3 | Calculated Energy | Calculated Wavelength | Calculated Strength | e.g., HOMO -> LUMO+1 |

Vibrational Frequency Analysis and Prediction of Spectroscopic Signatures (e.g., FT-IR)

Vibrational frequency analysis, typically performed using Density Functional Theory (DFT), is a computational method that predicts the infrared (IR) and Raman spectra of a molecule. mdpi.com This analysis calculates the frequencies of the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of its atoms. mdpi.com

For this compound, this analysis would predict the wavenumbers and intensities of absorption bands in its FT-IR spectrum. Key vibrational modes would include:

C=O Stretching: The carbonyl group of the ester is expected to show a strong absorption band, typically in the region of 1700-1750 cm⁻¹.

Thiophene Ring Vibrations: C-H stretching, C-C stretching, and C-S stretching modes of the thiophene ring would be identified. iosrjournals.org C-H in-plane bending vibrations for thiophene derivatives typically appear in the 1000-1300 cm⁻¹ range, while out-of-plane bending occurs between 750-1000 cm⁻¹. iosrjournals.org

Phenyl Ring Vibrations: Characteristic stretching and bending vibrations of the iodophenyl group would also be predicted.

C-I Stretching: A low-frequency vibration corresponding to the carbon-iodine bond.

By comparing the computed spectrum with experimental data, researchers can confirm the molecular structure and assign specific absorption bands to their corresponding vibrational modes. mdpi.com

Table 1: Predicted Major Vibrational Frequencies for a Thiophene Carboxylate Structure (Note: This is a representative table based on general knowledge of similar compounds, as specific data for this compound is not available.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on thiophene and phenyl rings |

| C=O Stretch | ~1720 | Stretching of the ester carbonyl group |

| C=C Stretch (Ring) | 1550 - 1400 | Stretching of carbon-carbon double bonds in the aromatic rings |

| C-O Stretch | 1300 - 1100 | Stretching of the ester C-O single bonds |

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are employed for this purpose. The predicted chemical shifts are valuable for interpreting experimental NMR spectra and confirming the structural assignment of the compound.

For this compound, computational NMR prediction would provide the chemical shifts for each unique proton and carbon atom.

¹H NMR: The protons on the thiophene ring would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing carboxylate group. The protons on the iodophenyl ring would also be in the aromatic region, with a splitting pattern determined by their positions relative to the iodine atom and the ester linkage.

¹³C NMR: The calculation would predict the chemical shifts for the carbonyl carbon of the ester, the carbons of the thiophene and phenyl rings, including the carbon atom bonded to the iodine.

Comparing calculated and experimental shifts helps validate the computational model and aids in the unambiguous assignment of NMR signals. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.net It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding orbitals). researchgate.net

In the context of this compound, NBO analysis would reveal:

Atomic Charges: The distribution of partial charges on each atom, indicating electrophilic and nucleophilic sites.

Donor-Acceptor Interactions: It quantifies the stabilizing energy (E²) associated with electron delocalization. Significant interactions would likely be observed between the lone pairs of the ester oxygen atoms and the antibonding orbitals of the adjacent carbonyl group and thiophene ring. The analysis would also highlight hyperconjugative interactions involving the aromatic rings. These interactions are crucial for understanding the molecule's electronic stability. iosrjournals.orgresearchgate.net

Table 2: Representative NBO Analysis Donor-Acceptor Interactions (Note: This table illustrates the type of data obtained from an NBO analysis for a similar molecule, as specific data for this compound is not available.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O(carbonyl) | π*(C=O) | > 50 | Strong resonance stabilization |

| LP(1) O(ester) | π*(C=O) | > 20 | Resonance within the ester group |

| π(Thiophene) | π*(C=O) | 5 - 15 | Conjugation between ring and substituent |

Molecular Orbital (MO) Theory and Electronic Delocalization

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org A key aspect of this theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO is expected to be delocalized primarily over the electron-rich thiophene ring.

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons. The LUMO is likely distributed over the electron-withdrawing carboxylate group and the phenyl ring. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

The visualization of these frontier orbitals provides a clear picture of the regions involved in electronic transitions and chemical reactions. nih.gov

Analysis of Molecular Interactions in Solution and Solid State (e.g., Hirshfeld Surface, Fingerprint Plot, Reduced Density Gradient (RDG) Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules.

For a crystalline solid of this compound, this analysis would provide:

Hirshfeld Surface: A 3D surface mapped with properties like dnorm (normalized contact distance), which highlights regions of intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds or halogen bonds. nih.gov

This analysis is crucial for understanding polymorphism, crystal packing, and the physical properties of the solid material. researchgate.net

Theoretical Prediction of Molecular Stability and Reactivity

DFT calculations are widely used to predict the stability and reactivity of molecules through various "reactivity descriptors." researchgate.net These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

For this compound, these theoretical predictions would include:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Global Hardness (η): Calculated as η = (I - A) / 2. A higher value indicates greater stability and lower reactivity. researchgate.net

Chemical Potential (μ): Calculated as μ = -(I + A) / 2. This relates to the "escaping tendency" of electrons from the system.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These global reactivity indices provide a quantitative framework for comparing the stability and reactivity of this compound with other related compounds. researchgate.nettandfonline.com

Advanced Applications and Materials Science Contexts

Advanced Material Synthesis

No specific studies were found that describe the polymerization of 4-Iodophenyl thiophene-2-carboxylate (B1233283) or its direct use as a monomer for creating polymeric materials. The presence of the iodo-group suggests potential for use in cross-coupling polymerization reactions, a common method for synthesizing conjugated polymers, but specific examples involving this compound are not documented.

While direct synthesis of N,S-heterotetracenes using 4-Iodophenyl thiophene-2-carboxylate is not explicitly described in the reviewed literature, the molecular structure of this compound makes it a plausible precursor for such complex heterocyclic systems. The construction of N,S-heteroacenes, such as thieno[2',3':4,5]thieno[3,2-b]indoles, often relies on the synthesis of functionalized thieno[3,2-b]thiophene (B52689) scaffolds.

The general synthetic strategies involve the use of aryl-substituted halothiophenes as starting materials. For instance, new 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates can be synthesized from 5- or 4-aryl-3-chlorothiophene-2-carboxylates. These resulting thieno[3,2-b]thiophenes are then used to construct more complex fused systems like N,S-heterotetracenes.

Given this precedent, this compound, which features an aryl (4-Iodophenyl) group and a thiophene (B33073) carboxylate core, fits the profile of a potential building block. The carbon-iodine bond is highly suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions), which are fundamental techniques for building the carbon-carbon and carbon-nitrogen bonds necessary to form fused heterocyclic architectures. For example, palladium-catalyzed cross-coupling is a key step in the synthesis of various thienoindole analogs. The thiophene ring itself provides the sulfur atom and the foundational structure for subsequent annulation reactions to build the larger heteroacene framework.

Significance as Key Intermediates in Complex Organic Synthesis

The molecular architecture of this compound makes it a valuable and versatile building block in the field of complex organic synthesis. Its structure incorporates two key reactive sites: the carbon-iodine bond on the phenyl ring and the ester functional group attached to the thiophene heterocycle. These features allow for sequential and regioselective modifications, positioning the compound as a strategic intermediate for constructing elaborate molecular frameworks.

Facilitating Chemical Modification of Aromatic Heterocycles

The primary role of this compound in modifying aromatic heterocycles stems from the presence of the iodine substituent on the phenyl ring. The carbon-iodine (C-I) bond is a well-established and highly reactive handle for transition-metal-catalyzed cross-coupling reactions. nobelprize.org Aryl iodides are among the most reactive aryl halides in such transformations, often enabling reactions to proceed under mild conditions. wikipedia.org This reactivity allows for the precise formation of new carbon-carbon and carbon-heteroatom bonds, effectively appending new molecular fragments onto the core structure.

Prominent among these transformations is the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for creating biaryl structures. youtube.comrsc.org In this reaction, the aryl iodide is coupled with an organoboron reagent, such as an aryl boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comfrontiersin.org For this compound, this provides a direct pathway to synthesize complex biaryl systems where the thiophene-containing moiety is linked to another (hetero)aromatic ring system. The reaction is known for its high functional group tolerance, making it a reliable method for late-stage diversification in a synthetic sequence. frontiersin.org

| Reaction | Reactant 1 | Reactant 2 | Typical Conditions | Product |

| Suzuki Coupling | This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) | 4-Arylphenyl thiophene-2-carboxylate |

Another powerful method for chemical modification is the Sonogashira coupling reaction. organic-chemistry.org This palladium- and copper-co-catalyzed reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org Employing this compound in a Sonogashira reaction allows for the introduction of an alkynyl group, a versatile functional handle that can participate in further transformations such as cycloadditions or serve as a rigid linker in larger molecular constructs. researchgate.net The mild conditions of the Sonogashira reaction are compatible with the ester and thiophene functionalities. wikipedia.org

| Reaction | Reactant 1 | Reactant 2 | Typical Conditions | Product |

| Sonogashira Coupling | This compound | Terminal Alkyne (R-C≡CH) | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF) | 4-(Alkynyl)phenyl thiophene-2-carboxylate |

Enabling the Synthesis of Other Thiophene-Containing Scaffolds

Beyond the reactivity of the aryl iodide, the thiophene-2-carboxylate portion of the molecule serves as a gateway to other important thiophene-based scaffolds. The ester group can be readily converted into a carboxylic acid through hydrolysis, a thermodynamically favorable process typically conducted under basic or acidic conditions. libretexts.org This transformation yields a 4-(4-iodophenyl)thiophene-2-carboxylic acid intermediate.

This carboxylic acid is a crucial precursor for the synthesis of thiophene carboxamides. mdpi.com Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The carboxylic acid can be activated using standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), and subsequently reacted with a primary or secondary amine to furnish the corresponding amide. hhu.de This two-step sequence effectively transforms the initial ester into a diverse range of thiophene carboxamides, which are recognized as important scaffolds in the development of new therapeutic agents. mdpi.comnih.gov This pathway demonstrates how this compound acts as a progenitor for an entirely different class of thiophene-containing structures.

| Step | Starting Material | Reagents | Product | Scaffold Class |

| 1. Ester Hydrolysis | This compound | Base (e.g., NaOH), H₂O/Solvent | 4-(4-Iodophenyl)thiophene-2-carboxylic acid | Thiophene Carboxylic Acid |

| 2. Amide Coupling | 4-(4-Iodophenyl)thiophene-2-carboxylic acid | Amine (R₁R₂NH), Coupling Agents (e.g., DCC, HOBt) | N-substituted-4-(4-Iodophenyl)thiophene-2-carboxamide | Thiophene Carboxamide |

Future Research Directions

Development of Novel and Sustainable Synthetic Strategies for Functionalized Thiophene (B33073) Carboxylates

Future research should prioritize the development of more efficient and environmentally friendly methods for synthesizing 4-Iodophenyl thiophene-2-carboxylate (B1233283) and related functionalized thiophene carboxylates. Current synthetic routes often rely on traditional methods that may involve harsh conditions or produce significant waste.

Key areas for investigation include:

Green Chemistry Approaches: The implementation of green synthetic methods is crucial for minimizing environmental impact. benthamdirect.com This includes using environmentally benign solvents like ethanol, employing non-toxic inorganic reagents, and developing reactions that proceed under mild conditions. nih.gov Strategies such as one-pot reactions can reduce waste and energy consumption by combining multiple synthetic steps into a single process. researchgate.net

Continuous Flow Synthesis: Flow-based protocols offer a promising alternative to batch processing for the synthesis of thiophene-2-carboxylates. researchgate.net This methodology allows for precise control over reaction parameters, improved safety, and easier scalability.

Catalytic Systems: Exploring novel catalytic systems, such as palladium-based complexes, could enable more efficient and selective C-H functionalization and cross-coupling reactions for the synthesis of thiophene derivatives. organic-chemistry.org Transition metal-catalyzed polymerization is a key strategy for creating regioregular polythiophenes with controlled structures. rsc.org The development of atom-economical, transition-metal-free reactions represents another sustainable pathway. organic-chemistry.org

| Synthetic Strategy | Description | Potential Advantages | Relevant Research Areas |

|---|---|---|---|

| Green Chemistry Methods | Utilizes non-toxic solvents and reagents, mild reaction conditions, and waste-minimizing processes. benthamdirect.comnih.gov | Reduced environmental impact, increased safety, lower cost. rsc.org | Solvent-free reactions, use of deep eutectic solvents, bio-based feedstocks. rsc.orgroyalsocietypublishing.org |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch. researchgate.net | Precise control, enhanced safety, scalability, improved yield. researchgate.net | Microreactor technology, automated synthesis. |

| Advanced Catalysis | Development of new catalysts (e.g., transition-metal-free, organometallic) to improve reaction efficiency and selectivity. organic-chemistry.orgrsc.org | Higher yields, greater regioselectivity, access to novel structures. | C-H activation, direct arylation polymerization (DArP). rsc.org |

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

A deeper understanding of the reactivity of 4-Iodophenyl thiophene-2-carboxylate is essential for unlocking its full synthetic potential. The molecule possesses multiple reactive sites, including the C-I bond, the thiophene ring, and the carboxylate group.

Future research should focus on:

C-I Bond Functionalization: The carbon-iodine bond is a prime target for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of various functional groups and the construction of complex conjugated molecules for electronic applications.

Thiophene Ring Reactivity: Thiophenes undergo a variety of reactions, including electrophilic substitution and C-S bond cleavage with transition metal complexes. researchgate.net Investigating the regioselectivity of these reactions on the substituted thiophene ring is crucial. The reactivity of thiophene-2-carboxylic acids can differ significantly from their 3-carboxylic acid isomers, a phenomenon that warrants further study. nih.govresearchgate.net

Mechanistic Studies: Elucidating the mechanisms of key reactions is fundamental. This can be achieved through a combination of experimental techniques, such as kinetic studies and trapping of intermediates, and computational modeling. acs.org For instance, understanding the mechanism of oxidation reactions can reveal pathways leading to either thiophene-S-oxides or direct hydroxylation products like thiophen-2-one. acs.org

| Reactive Site | Potential Reactions | Significance | Mechanistic Questions |

|---|---|---|---|

| C-I Bond on Phenyl Ring | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig cross-coupling. | Enables synthesis of polymers, oligomers, and complex molecules for materials science. | Catalyst efficiency, side-product formation, reaction kinetics. |

| Thiophene Ring | Electrophilic aromatic substitution, direct C-H arylation, metal-mediated C-S bond cleavage. organic-chemistry.orgresearchgate.net | Allows for further functionalization and modification of the core heterocycle. | Regioselectivity, influence of existing substituents on reactivity. |

| Carboxylate Group | Esterification, amidation, reduction to alcohol. | Provides a handle for attaching the molecule to other substrates or modifying its electronic properties. | Differential reactivity compared to other functional groups in the molecule. |

Advanced Materials Integration and Performance Optimization

Thiophene-based molecules are cornerstone materials for organic electronics. nih.gov this compound can serve as a critical building block for high-performance organic semiconductors.

Future research directions in this area include:

Organic Electronics: Synthesizing oligomers and polymers from this compound for applications in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.combeilstein-journals.org The rational molecular design of these materials is key to improving device performance. wiley.com

Performance Optimization: The performance of thiophene-based materials is highly dependent on factors like inter- and intra-molecular interactions and solid-state packing. nih.gov Future work should focus on modifying the molecular structure to control these properties. For example, introducing different substituents can alter solubility, processability, and the final morphology of thin films, which directly impacts charge carrier transport and device efficiency. rsc.org

Novel Architectures: Exploring the integration of this compound into novel material architectures, such as two-dimensional π-expanded systems or as a component in donor-acceptor (D-π-A) type molecules, could lead to materials with exceptional electronic and optical properties. beilstein-journals.orgacs.org

| Application Area | Role of this compound | Key Performance Metrics | Optimization Strategies |

|---|---|---|---|

| Organic Photovoltaics (OPVs) | Building block for donor or acceptor materials in the active layer. mdpi.com | Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc). | Tuning HOMO/LUMO levels, optimizing thin-film morphology. |

| Organic Field-Effect Transistors (OFETs) | Component of the organic semiconductor for the charge transport layer. nih.gov | Charge carrier mobility, on/off ratio, stability. | Enhancing π-π stacking, controlling molecular orientation. |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or charge-transport materials. beilstein-journals.org | External Quantum Efficiency (EQE), brightness, color purity, operational lifetime. | Designing molecules with high fluorescence quantum yields, thermal stability. |

Deeper Theoretical Insights through High-Level Computational Methodologies

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules, guiding experimental efforts. nih.gov Applying high-level computational methods to this compound and its derivatives can accelerate the discovery of new materials with desired properties.

Key areas for theoretical investigation are:

Electronic Structure Calculations: Using Density Functional Theory (DFT) to calculate fundamental electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap. nih.govacs.org These calculations are essential for predicting the optoelectronic behavior of materials.

Predicting Reactivity: Computational methods can elucidate reaction mechanisms and predict reactivity. nih.gov For example, calculating molecular electrostatic potential (ESP) maps can identify sites susceptible to nucleophilic or electrophilic attack. nih.govbohrium.com

Simulating Material Properties: Advanced simulations can predict the solid-state packing and morphology of materials derived from this compound, which are critical for understanding charge transport in organic semiconductor devices. nih.gov

| Computational Method | Predicted Properties | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO/LUMO energies, band gap, molecular electrostatic potential, vibrational frequencies. nih.govtandfonline.commdpi.com | Guides material design for electronics, predicts spectral data, explains chemical reactivity. nih.govbohrium.com |

| Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, simulated UV-Vis absorption spectra. researchgate.net | Predicts optical properties for applications in OLEDs and OPVs. |

| Molecular Dynamics (MD) Simulations | Solid-state packing, thin-film morphology, conformational analysis. | Provides insight into charge transport properties and device performance optimization. |

Design and Synthesis of New Derivatives with Precisely Tuned Electronic and Structural Properties

The ultimate goal of this research direction is the rational design and synthesis of new molecules based on the this compound scaffold. By strategically modifying the structure, it is possible to fine-tune the material's properties for specific applications.

Future efforts should concentrate on:

Systematic Functionalization: Creating a library of derivatives by introducing various electron-donating or electron-withdrawing groups at different positions on the thiophene and phenyl rings. This allows for systematic tuning of the electronic properties, such as the HOMO/LUMO energy levels. researchgate.netpku.edu.cn

Structure-Property Relationships: Establishing clear relationships between molecular structure and material properties. For example, understanding how the introduction of bulky side groups affects solid-state packing and, consequently, charge mobility. researchgate.net

Target-Oriented Synthesis: Designing and synthesizing molecules with properties tailored for a specific application, such as a narrow bandgap for near-infrared absorbing solar cells or high quantum yield for efficient OLED emitters. beilstein-journals.org

| Structural Modification | Target Property to Tune | Example Substituent | Potential Application |

|---|---|---|---|

| Add electron-donating group (e.g., alkoxy) to thiophene ring | Increase HOMO energy level, decrease band gap. | -OCH3 | Donor material in OPVs. |

| Add electron-withdrawing group (e.g., cyano) via C-I coupling | Lower LUMO energy level, decrease band gap. | -CN | Acceptor material in OPVs, n-type semiconductor in OFETs. |

| Introduce bulky side chains (e.g., alkyl) | Increase solubility, alter solid-state packing. | -C6H13 | Improved processability for solution-processed devices. |

| Extend π-conjugation via C-I coupling | Red-shift absorption/emission, decrease band gap. | Another thiophene or phenyl ring. | Near-IR absorbing materials, OLED emitters. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-Iodophenyl thiophene-2-carboxylate, and what purification challenges arise?

- Answer : The compound is typically synthesized via coupling reactions, such as Ullmann-type couplings using Copper(I)-thiophene-2-carboxylate (CuTC) as a catalyst . Challenges include regioselectivity in iodination and purification due to the compound’s sensitivity to light and moisture. Column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) is recommended, followed by recrystallization in inert atmospheres to avoid degradation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Answer : Key techniques include:

- NMR : H and C NMR to confirm the iodophenyl and thiophene carboxylate moieties. Splitting patterns in aromatic regions indicate substitution positions .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with iodine (I) .

- IR Spectroscopy : Peaks near 1700 cm confirm the ester carbonyl group .

Q. What safety protocols are critical when handling thiophene-2-carboxylate derivatives in laboratory settings?

- Answer : Use fume hoods for ventilation, wear nitrile gloves, and avoid skin/eye contact due to acute toxicity (H302, H312) . Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for Ullmann coupling in synthesizing iodine-functionalized thiophene derivatives?

- Answer : Optimize CuTC catalyst loading (5–10 mol%) and ligand selection (e.g., 1,10-phenanthroline) to enhance coupling efficiency. Solvent choice (DMF or DMSO) and temperature (80–120°C) significantly impact yield. Monitor reaction progress via TLC and isolate intermediates to minimize side products .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation of thiophene carboxylates?

- Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Address disorder in iodine positions by applying restraints or testing alternative space groups. Cross-validate with DFT calculations to reconcile bond-length discrepancies .

Q. How does semiquantitative analysis improve reproducibility in studies of iodine-containing thiophene derivatives?

- Answer : Semiquantitative methods, such as striatal binding ratio (SBR) analysis, enhance reproducibility in structural studies (e.g., SPECT imaging derivatives). Combining visual assessment with ratios like caudate-to-putamen (CPR) reduces interobserver variability .

Q. What environmental degradation pathways are relevant for thiophene-2-carboxylate derivatives, and how can they be studied?

- Answer : Microbial degradation via Vibrio or Rhodococcus species under aerobic/anaerobic conditions can break down the thiophene ring. Use LC-MS to track metabolites like sulfonic acids and iodophenols. Environmental fate studies require simulating soil/water systems with isotopic labeling (C) .

Methodological Notes

- Data Interpretation : Always compare experimental NMR/MS data with computed spectra (e.g., PubChem or DFT-generated) to validate structural assignments .

- Contradiction Management : When synthetic yields vary, systematically test variables (catalyst, solvent, temperature) and employ Design of Experiments (DoE) to identify critical factors .

- Ethical Reporting : Disclose all characterization data (yields, , melting points) for reproducibility, per academic guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.